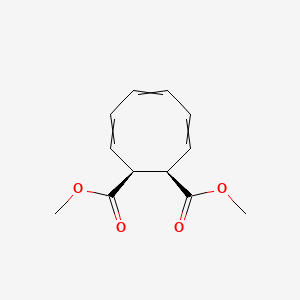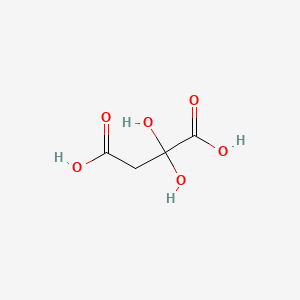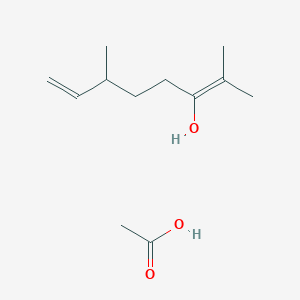
Acetic acid--2,6-dimethylocta-2,7-dien-3-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a naturally occurring ester found in various essential oils, including those of lemongrass, lavender, and roses. This compound is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2,6-dimethylocta-2,7-dien-3-ol (1/1) can be achieved through the esterification of geraniol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the ester.
Industrial Production Methods
In industrial settings, the production of acetic acid–2,6-dimethylocta-2,7-dien-3-ol (1/1) often involves the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid–2,6-dimethylocta-2,7-dien-3-ol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Geranial (citral) or geranic acid.
Reduction: Geraniol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Acetic acid–2,6-dimethylocta-2,7-dien-3-ol (1/1) has several scientific research applications:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential therapeutic uses due to its bioactive properties.
Industry: Widely used in the fragrance and flavor industries for its aromatic properties.
Mechanism of Action
The mechanism of action of acetic acid–2,6-dimethylocta-2,7-dien-3-ol (1/1) involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, leading to antimicrobial effects. The compound’s ability to disrupt microbial cell membranes is a key factor in its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Geraniol: The alcohol precursor to geranyl acetate.
Nerol acetate: A stereoisomer of geranyl acetate with similar properties.
Linalyl acetate: Another ester with a similar floral aroma, found in essential oils.
Uniqueness
Acetic acid–2,6-dimethylocta-2,7-dien-3-ol (1/1) is unique due to its specific ester structure, which imparts distinct aromatic properties. Its widespread occurrence in essential oils and its versatility in various chemical reactions make it a valuable compound in both research and industry .
Properties
CAS No. |
59902-36-2 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
acetic acid;2,6-dimethylocta-2,7-dien-3-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-5-9(4)6-7-10(11)8(2)3;1-2(3)4/h5,9,11H,1,6-7H2,2-4H3;1H3,(H,3,4) |
InChI Key |
ZIMNLMAQIBFUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=C(C)C)O)C=C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


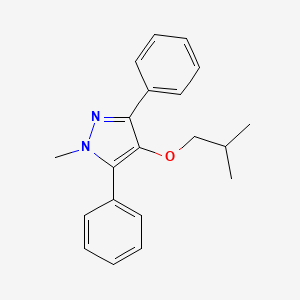
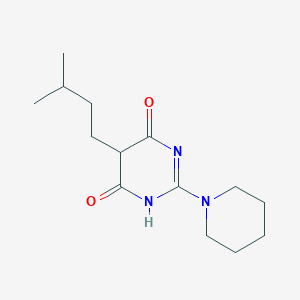
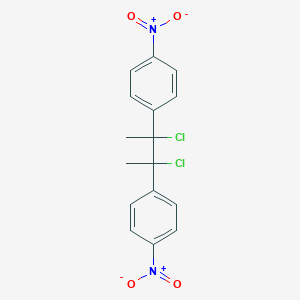
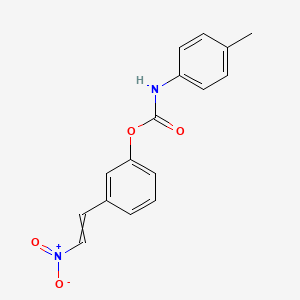
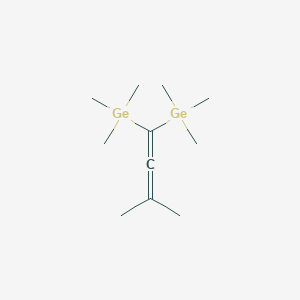
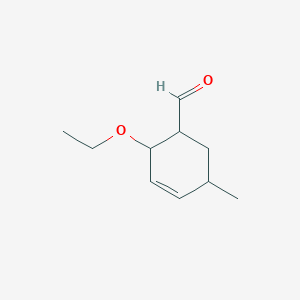
![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)
![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)
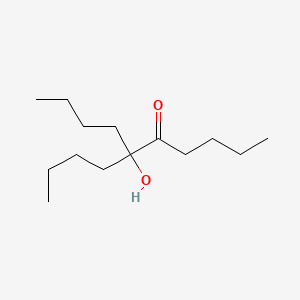
![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)
![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)
![1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14598664.png)
